1-Salicylate glucuronide

Descripción general

Descripción

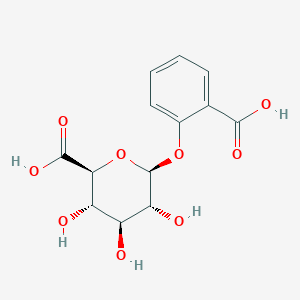

1-Salicilato Glucurónido: es un ácido β-D-glucosidurónico que es el conjugado glucurónido del ácido salicílico . Es un metabolito del ácido salicílico y la aspirina, formado principalmente por la isoforma de UDP-glucuronosiltransferasa UGT1A9 . Este compuesto juega un papel importante en el metabolismo del ácido salicílico, ayudando a su excreción del cuerpo.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 1-Salicilato Glucurónido se sintetiza a través de la glucuronidación del ácido salicílico. Este proceso implica la transferencia del componente de ácido glucurónico del ácido uridina difosfato glucurónico al ácido salicílico por las enzimas UDP-glucuronosiltransferasa . La reacción generalmente ocurre en el hígado, donde estas enzimas son abundantes.

Métodos de Producción Industrial: La producción industrial de 1-Salicilato Glucurónido involucra el uso de enzimas UDP-glucuronosiltransferasa recombinantes para catalizar la reacción de glucuronidación. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto. Las condiciones de reacción, como el pH, la temperatura y la concentración de la enzima, se controlan cuidadosamente para maximizar la eficiencia .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 1-Salicilato Glucurónido experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden convertirlo nuevamente en ácido salicílico.

Sustitución: Puede sufrir reacciones de sustitución donde la parte glucurónido se reemplaza por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución en condiciones ácidas o básicas.

Productos Principales Formados:

Oxidación: Metabolitos oxidados del ácido salicílico.

Reducción: Ácido salicílico.

Sustitución: Derivados del ácido salicílico con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanisms of Action

1-Salicylate glucuronide is formed primarily through the glucuronidation process, catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), particularly isoform UGT1A9. This process enhances the solubility of salicylic acid, facilitating its excretion via the kidneys. The compound serves as a detoxification product, converting lipophilic substances into more hydrophilic forms for elimination from the body .

Key Biochemical Pathways

- Glucuronidation : The primary pathway for the metabolism of salicylic acid.

- Detoxification : this compound aids in the detoxification of salicylic acid and related compounds by increasing their water solubility .

Scientific Research Applications

This compound has several critical applications across different scientific fields:

Chemistry

- Model Compound : Utilized to study glucuronidation reactions and enzyme kinetics. Researchers can investigate how various factors influence the activity of UGT enzymes in different conditions.

Biology

- Biomarker : Acts as a biomarker for monitoring the metabolism of salicylic acid and aspirin in biological studies. Elevated levels of this compound in urine samples have been linked to exposure to certain xenobiotics, such as acrylamide, suggesting its potential as a biomarker for environmental exposure studies .

Medicine

- Pharmacokinetic Studies : Employed to understand the pharmacokinetics of salicylic acid and its derivatives. This includes studying absorption, distribution, metabolism, and excretion (ADME) profiles in various animal models .

- Therapeutic Monitoring : Assists in monitoring therapeutic levels of salicylates in clinical settings to ensure effective dosing while minimizing toxicity .

Industry

- Drug Development : Used in developing drug formulations that include salicylic acid derivatives. The compound's stability and solubility properties are crucial for formulating effective pharmaceutical products .

Case Study 1: Acrylamide Exposure

Research indicates that elevated levels of this compound were found in urine samples from rats exposed to acrylamide. This finding suggests that the compound may serve as a novel biomarker for assessing acrylamide exposure and its metabolic effects on organisms.

Case Study 2: Pharmacokinetics in Sheep

A study on New Zealand sheep administered with sodium salicylate explored the pharmacokinetic parameters of salicylic acid and its metabolites, including this compound. The results demonstrated significant differences in bioavailability and clearance rates based on dosage and route of administration, highlighting the importance of this metabolite in understanding drug metabolism .

Mecanismo De Acción

El 1-Salicilato Glucurónido ejerce sus efectos a través del proceso de glucuronidación, que mejora la solubilidad del ácido salicílico, facilitando su excreción del cuerpo. Los objetivos moleculares involucrados incluyen las enzimas UDP-glucuronosiltransferasa, que catalizan la transferencia de ácido glucurónico al ácido salicílico . Esta vía es crucial para la desintoxicación y eliminación del ácido salicílico del cuerpo .

Comparación Con Compuestos Similares

Compuestos Similares:

Glucurónido de Ácido Salicílico: Otro conjugado glucurónido del ácido salicílico.

Glucurónido de Ácido Acetilsalicílico: El conjugado glucurónido del ácido acetilsalicílico (aspirina).

Glucurónido de Salicilato de Metilo: El conjugado glucurónido del salicilato de metilo.

Singularidad: El 1-Salicilato Glucurónido es único debido a su formación específica a partir del ácido salicílico y su papel en el metabolismo y la excreción de este compuesto. Su formación está catalizada principalmente por la isoforma de UDP-glucuronosiltransferasa UGT1A9, lo que lo distingue de otros compuestos similares .

Actividad Biológica

1-Salicylate glucuronide is a metabolite formed from salicylic acid, primarily through the action of UDP-glucuronosyltransferases (UGTs) in the liver. This compound plays a significant role in the metabolism and excretion of salicylic acid, a common nonsteroidal anti-inflammatory drug (NSAID) derived from aspirin. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential implications in therapeutic contexts.

Metabolism and Formation

This compound is synthesized via glucuronidation, a process that enhances the solubility of lipophilic compounds, facilitating their elimination from the body. The primary enzyme involved in this reaction is UDP-glucuronosyltransferase 2B7 (UGT2B7), among others like UGT1A6 and UGT1A9, which are also implicated in the glucuronidation of salicylic acid .

Enzymatic Activity

The activity of various UGTs in forming this compound can be summarized as follows:

| Enzyme | Glucuronidation Activity | Remarks |

|---|---|---|

| UGT1A6 | Moderate | Involved in phenolic glucuronidation |

| UGT1A9 | High | Most effective catalyst for salicylate glucuronidation |

| UGT2B7 | Moderate | Also contributes to phenolic glucuronidation |

| UGT1A3 | Low | Less effective compared to UGT1A9 |

These enzymes exhibit variability in their catalytic efficiency, influencing the levels of active salicylic acid available in the body and thus affecting therapeutic outcomes .

Biological Activity

The biological activity of this compound can be understood through its pharmacokinetic properties and its role in modulating the effects of salicylic acid:

- Anti-inflammatory Effects : Salicylic acid, the parent compound, exhibits anti-inflammatory properties. However, its conversion to glucuronides, including this compound, reduces its pharmacological activity by increasing solubility and promoting excretion .

- Impact on Drug Efficacy : Individuals with genetic polymorphisms affecting UGT activity may experience different therapeutic outcomes when using aspirin. For instance, slower glucuronidation could lead to higher levels of active salicylic acid, enhancing anti-inflammatory effects .

Case Studies

Several studies have examined the relationship between UGT polymorphisms and aspirin efficacy:

- Colorectal Cancer Prevention : A study found that individuals with certain UGT variants had a reduced risk of developing colorectal adenomas when using aspirin regularly. This suggests that those who metabolize salicylic acid more slowly may benefit more from aspirin's protective effects against colorectal cancer .

- Pharmacogenomics : Research has indicated that variations in UGT genes can significantly alter the metabolism of salicylic acid and its conjugates. This variability underscores the importance of personalized medicine approaches when prescribing NSAIDs like aspirin .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O9/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-4-2-1-3-5(6)11(17)18/h1-4,7-10,13-16H,(H,17,18)(H,19,20)/t7-,8-,9+,10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCWDKKMLIQCMR-CDHFTJPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227737 | |

| Record name | 1-Salicylate glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Salicylate glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7695-70-7 | |

| Record name | Salicylic acid phenolic glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7695-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Salicylate glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Salicylate glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding elevated 1-salicylate glucuronide levels in urine samples of rats exposed to acrylamide?

A: The research papers you provided highlight this compound as a potential novel biomarker for acrylamide exposure in rats. [, ] Both studies observed a statistically significant increase in urinary this compound levels in rats exposed to acrylamide compared to control groups. [, ] While the exact metabolic pathway linking acrylamide exposure to increased this compound remains unclear, it suggests a potential disruption in metabolic processes, possibly related to gut microbiome activity or detoxification mechanisms. Further investigation is needed to understand the specific mechanisms involved and to confirm whether this finding translates to humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.